Thiogeraniol

Catalog No.
S3712753
CAS No.
39067-80-6
M.F
C10H18S
M. Wt
170.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiogeraniol

CAS Number

39067-80-6

Product Name

Thiogeraniol

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-diene-1-thiol

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

InChI

InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-

InChI Key

FACAUSJJVBMWLV-YFHOEESVSA-N

SMILES

CC(=CCCC(=CCS)C)C

Canonical SMILES

CC(=CCCC(=CCS)C)C

Isomeric SMILES

CC(=CCC/C(=C\CS)/C)C

Thiogeraniol is a sulfur-containing organic compound classified as a thiol. Its chemical structure is derived from geraniol, where the hydroxyl group (-OH) is replaced by a thiol group (-SH). The molecular formula of thiogeraniol is C₁₀H₁₈S, and it is categorized as an acyclic monoterpenoid, meaning it consists of two isoprene units but does not form a cyclic structure . This compound is characterized by its pleasant floral aroma, making it relevant in the fragrance industry.

  • Antioxidant Properties

    Studies have investigated the potential for thiogeraniol to act as an antioxidant. Antioxidants help protect cells from damage caused by free radicals. In vitro (laboratory) studies have shown that thiogeraniol can scavenge free radicals, suggesting it might have antioxidant capabilities []. However, more research is needed to confirm these findings and understand its potential effects in living organisms.

  • Antimicrobial Activity

    Some research has explored the possibility that thiogeraniol has antimicrobial properties. In vitro studies have found that it can inhibit the growth of certain bacteria and fungi []. However, similar to the antioxidant research, more investigation is needed to determine its effectiveness and safety for use as an antimicrobial agent.

  • Role in Plant Defense Mechanisms

    Research suggests that thiogeraniol may play a role in the defense mechanisms of plants. Studies have shown that it can be produced by plants in response to stress or attack by insects or pathogens []. More research is needed to fully understand how thiogeraniol contributes to plant defense.

  • This is a brief overview of some areas of scientific research on thiogeraniol.
  • More research is needed to confirm these findings and fully understand the potential applications of thiogeraniol.
Typical of thiols:

  • Oxidation: Thiogeraniol can be oxidized to produce sulfoxides and sulfones. These transformations are significant in organic synthesis and can alter the compound's properties and reactivity.
  • Reduction: The compound can undergo reduction reactions, which may convert it into various derivatives depending on the reducing agent used.
  • Nucleophilic Reactions: As a thiol, thiogeraniol can act as a nucleophile, participating in reactions with electrophiles, leading to the formation of thioethers and other sulfur-containing compounds.

The synthesis of thiogeraniol typically involves the reaction of geranyl bromide with sodium sulfhydrate. This process can be challenging due to the insolubility of the reactants in each other, often resulting in prolonged reaction times and lower yields . Alternative methods may include:

  • Refluxing Geraniol with Sulfur Compounds: This method involves heating geraniol with sulfur-containing reagents under controlled conditions to facilitate the substitution reaction.
  • Direct Sulfhydryl Substitution: In some cases, direct substitution reactions can be employed using appropriate sulfhydryl donors.

Thiogeraniol finds applications primarily in the fragrance industry due to its floral scent. It is used in perfumes and cosmetic products to impart desirable aromas. Additionally, its potential antimicrobial and antioxidant properties may lead to applications in food preservation and pharmaceuticals. The compound's unique characteristics also make it a candidate for research into new therapeutic agents.

Studies on the interactions of thiogeraniol with biological systems have revealed its low sensitization potential when applied topically. In open epicutaneous tests, no significant allergic reactions were observed at concentrations of 100% and 30%, indicating its safety for use in cosmetic formulations . Further interaction studies are necessary to fully understand its behavior in complex biological environments.

Thiogeraniol shares structural similarities with other monoterpenoids and thiols. Here are some comparable compounds:

CompoundStructure TypeKey Characteristics
GeraniolMonoterpenoidAlcohol functional group; floral scent
LinaloolMonoterpenoidAlcohol functional group; herbal aroma
ThiophenolThiolContains sulfur; used in organic synthesis

Uniqueness of Thiogeraniol

What sets thiogeraniol apart from these compounds is its unique combination of a thiol functional group with a monoterpenoid structure. This combination not only influences its scent profile but also imparts distinct chemical reactivity compared to other similar compounds that lack the sulfur atom or have different functional groups. Its dual role as both a fragrance component and a potential bioactive agent makes it an intriguing subject for further research and application development.

Physical Description

yellow to orange liquid

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

170.11292175 g/mol

Monoisotopic Mass

170.11292175 g/mol

Boiling Point

58.00 °C. @ 0.35 mm Hg

Heavy Atom Count

11

Density

0.903-0.921

UNII

7GB9LK5J44

Wikipedia

Thiogeraniol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2,6-Octadiene-1-thiol, 3,7-dimethyl-: ACTIVE
2,6-Octadiene-1-thiol, 3,7-dimethyl-, (2E)-: ACTIVE

Dates

Last modified: 08-20-2023

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